1,10-Diaminodecane
Overview
Description
1,10-Diaminodecane, also known as decamethylenediamine, is an organic compound with the molecular formula C10H24N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a decane chain. This compound is a white or pale yellow crystalline solid that is soluble in ethanol and reacts with carbon dioxide in the air to form salts .
Preparation Methods
1,10-Diaminodecane can be synthesized through several methods. One common synthetic route involves the catalytic hydrogenation of sebaconitrile. In this process, sebaconitrile is suspended in ethanol along with a Raney nickel catalyst. The mixture is then subjected to high pressure hydrogenation at elevated temperatures until the reaction is complete . Industrial production methods often involve similar catalytic hydrogenation processes, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
1,10-Diaminodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of derivatives. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions.
Scientific Research Applications
1,10-Diaminodecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,10-Diaminodecane involves its ability to interact with various molecular targets through its amine groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and covalent bonds, depending on the specific reaction conditions. The compound’s long carbon chain allows it to act as a flexible linker in polymerization reactions, facilitating the formation of complex polymer structures .
Comparison with Similar Compounds
1,10-Diaminodecane can be compared with other diamines such as:
1,6-Hexanediamine: Shorter carbon chain, used in the production of nylon-6,6.
1,12-Dodecanediamine: Longer carbon chain, used in the synthesis of polyamides with different properties.
Properties
IUPAC Name |
decane-1,10-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLZOAVZWJBZSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060953 | |
Record name | 1,10-Decanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solidified mass or fragments; [Sigma-Aldrich MSDS] | |
Record name | 1,10-Diaminodecane | |
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URL | https://haz-map.com/Agents/19170 | |
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CAS No. |
646-25-3 | |
Record name | 1,10-Decanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=646-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,10-Diaminodecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Diaminodecane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10400 | |
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Record name | 1,10-Decanediamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Decanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decamethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,10-DECANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GPF1OF9Y1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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